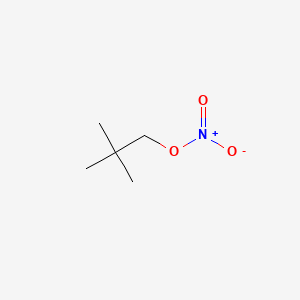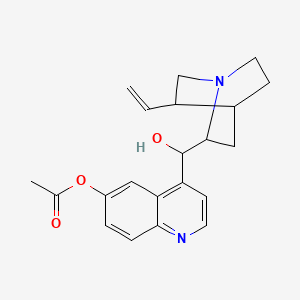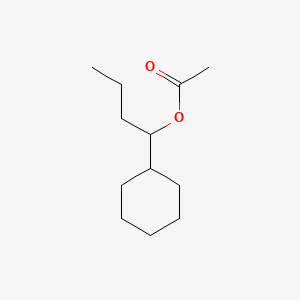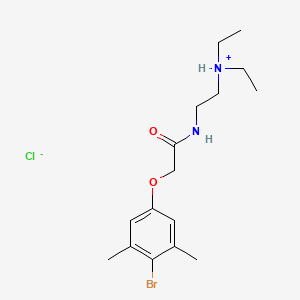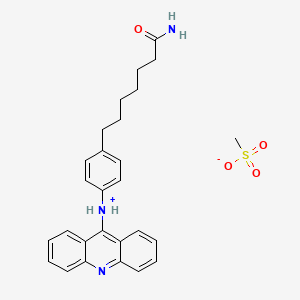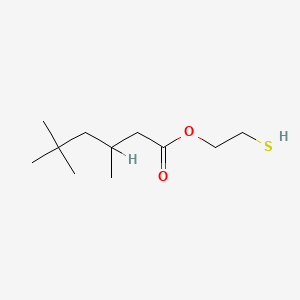
2-Mercaptoethyl 3,5,5-trimethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercaptoethyl 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C11H22O2S. It is a colorless to pale yellow liquid with a distinctive odor. This compound is soluble in organic solvents such as ethanol and ether, and slightly soluble in water .
Preparation Methods
The synthesis of 2-Mercaptoethyl 3,5,5-trimethylhexanoate typically involves organic synthesis techniques. One common method is the reaction between 3,5,5-trimethyl-2-mercaptohexanoic acid and an alcohol under specific reaction conditions . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
2-Mercaptoethyl 3,5,5-trimethylhexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Scientific Research Applications
2-Mercaptoethyl 3,5,5-trimethylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-Mercaptoethyl 3,5,5-trimethylhexanoate involves its interaction with molecular targets through its mercapto group. This group can form covalent bonds with thiol-reactive sites on proteins and enzymes, thereby modulating their activity. The pathways involved include redox reactions and nucleophilic substitution, which can alter the function of the target molecules .
Comparison with Similar Compounds
2-Mercaptoethyl 3,5,5-trimethylhexanoate can be compared with other similar compounds such as:
2-Mercaptoethyl hexanoate: Lacks the additional methyl groups, resulting in different physical and chemical properties.
3,5,5-Trimethylhexanoic acid: The parent acid form, which lacks the mercaptoethyl group.
2-Mercaptoethyl octanoate: Has a longer carbon chain, affecting its solubility and reactivity. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and solubility characteristics.
Properties
CAS No. |
67859-58-9 |
|---|---|
Molecular Formula |
C11H22O2S |
Molecular Weight |
218.36 g/mol |
IUPAC Name |
2-sulfanylethyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C11H22O2S/c1-9(8-11(2,3)4)7-10(12)13-5-6-14/h9,14H,5-8H2,1-4H3 |
InChI Key |
HCIZFLGIBDLOLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OCCS)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


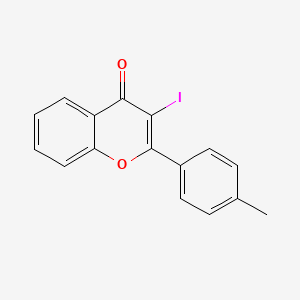
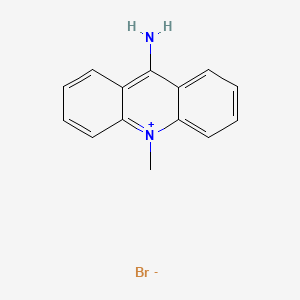
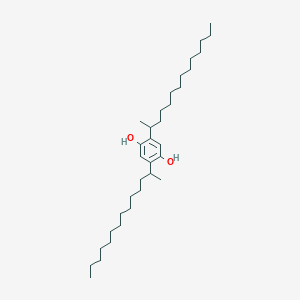
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-](/img/structure/B13776467.png)


![N-{4-[(2-Butoxy-5-octylphenyl)sulfanyl]-1-(2,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}-2,2-dimethylpropanamide](/img/structure/B13776471.png)

